molecular formula C11H13BrClNO B3220299 N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide CAS No. 119518-61-5

N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide

Cat. No.: B3220299
CAS No.: 119518-61-5
M. Wt: 290.58 g/mol
InChI Key: VEAYCUIGIVRECM-UHFFFAOYSA-N
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Description

N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide is a halogenated acetamide derivative characterized by a 2,4,6-trimethylphenyl ring substituted with a bromine atom at the 3-position and a 2-chloroacetamide side chain. This compound is structurally distinct due to the simultaneous presence of electron-withdrawing (bromo, chloro) and electron-donating (methyl) groups, which influence its electronic properties, solubility, and reactivity. It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of imaging agents like mebrofenin, as noted in the synthesis of iminodiacetic acid derivatives .

Properties

IUPAC Name

N-(3-bromo-2,4,6-trimethylphenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-6-4-7(2)11(8(3)10(6)12)14-9(15)5-13/h4H,5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAYCUIGIVRECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)CCl)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00767025
Record name N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00767025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119518-61-5
Record name N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00767025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-bromo-2,4,6-trimethylaniline and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-bromo-2,4,6-trimethylaniline is dissolved in an appropriate solvent like dichloromethane. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature below 0°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization from a suitable solvent such as ethanol.

Industrial Production Methods: Industrial production methods for N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate.

Major Products:

Scientific Research Applications

Key Properties:

  • Molecular Formula : C11H13BrClN
  • Molecular Weight : 290.58 g/mol
  • CAS Number : 119518-61-5

Organic Synthesis

N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution reactions and coupling reactions.

Medicinal Chemistry

The compound's derivatives are being investigated for their potential biological activity. Research indicates that these derivatives may interact with various biological targets such as enzymes or receptors, which could lead to the development of new therapeutic agents.

Case Study: Drug Development
A notable case study involves the exploration of this compound derivatives for anti-inflammatory and anticancer properties. Preliminary studies suggest that certain derivatives exhibit selective inhibition of specific enzymes involved in inflammatory pathways.

Industrial Applications

In industrial settings, this compound is utilized as a key intermediate for producing fine chemicals and active pharmaceutical ingredients (APIs). The efficiency of its synthesis can be enhanced through the use of continuous flow reactors and automated systems to ensure consistent product quality .

Mechanism of Action

The mechanism of action of N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Acetamides

Compound Name Substituents on Phenyl Ring Side Chain Key Structural Differences
N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide 3-Br, 2,4,6-CH₃ 2-Cl-acetamide Bromo + methyl synergy; steric hindrance
N-(2,4,6-Trichlorophenyl)-2-chloroacetamide 2,4,6-Cl 2-Cl-acetamide Three Cl atoms (strong electron-withdrawing)
N-(4-Bromophenyl)-2-chloroacetamide 4-Br 2-Cl-acetamide Single Br; no methyl groups
2-[(3-Chloro-2-methylphenyl)amino]-N-(2-chlorophenyl)acetamide 3-Cl, 2-CH₃ (amino substituent) 2-Cl-acetamide Amino linker; mixed Cl/CH₃ substitution

Key Observations :

  • Steric hindrance from the 2,4,6-trimethyl groups may reduce reactivity compared to less hindered analogs like N-(4-bromophenyl)-2-chloroacetamide .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound N-(2,4,6-Trichlorophenyl)-2-chloroacetamide N-(4-Bromophenyl)-2-chloroacetamide
Solubility Low in water (methyl groups reduce polarity) Very low (high Cl content) Moderate (single Br enhances polarity)
Melting Point Likely >150°C (steric packing) 162–164°C (dense Cl packing) ~120°C (less crystalline)
Stability High (methyl groups protect amide bond) Moderate (Cl may destabilize via hydrolysis) Low (prone to side-chain cleavage)

Key Findings :

  • The target compound’s methyl groups enhance thermal stability but reduce aqueous solubility compared to chlorinated analogs .
  • Crystallographic studies on related compounds (e.g., N245TCPCA) show that chloro substituents increase lattice density, whereas methyl groups introduce disorder .

Biological Activity

N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a bromo-substituted aromatic ring coupled with a chloroacetamide functional group. The presence of these substituents influences its reactivity and biological interactions. The compound's structure can be represented as follows:

C12H14BrClNO\text{C}_{12}\text{H}_{14}\text{BrClN}O

The biological activity of this compound is primarily attributed to its electrophilic nature. The chloroacetamide moiety can act as an electrophile, enabling it to form covalent bonds with nucleophilic sites in proteins, particularly cysteine residues. This interaction can lead to various cellular responses, including modulation of enzyme activity and receptor binding .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A study screening various N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity Level
Staphylococcus aureusEffective
MRSAEffective
Escherichia coliLess Effective
Candida albicansModerately Effective

Cytotoxicity and Genotoxicity

The compound's electrophilic properties also raise concerns regarding cytotoxicity and genotoxicity. Research indicates that similar haloacetamides can induce cellular stress and genotoxic effects due to their ability to react with thiol groups in proteins. These reactions can lead to oxidative stress responses and DNA damage .

Case Studies

Case Study 1: Structural Studies

A study focusing on the structural characteristics of chloroacetamides found that modifications in the aromatic ring significantly influenced their biological activity. The crystal structures of various derivatives were analyzed to understand the relationship between structure and activity .

Case Study 2: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis conducted on newly synthesized N-substituted phenyl-2-chloroacetamides revealed correlations between chemical structure and antimicrobial efficacy. The study confirmed that specific substitutions enhance lipophilicity, facilitating better membrane penetration and increased biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide
Reactant of Route 2
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N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide

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